molecular formula C22H27N2O4P B11398801 Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11398801
M. Wt: 414.4 g/mol
InChI Key: ZWYDNBBNRRWODW-UHFFFAOYSA-N
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Description

Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and an oxazole ring, all of which are connected through a phosphonate group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This method provides high regioselectivity and excellent yields . The reaction conditions often involve the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . This interaction can disrupt the normal function of enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of a naphthalene ring, a piperidine ring, and an oxazole ring connected through a phosphonate group. This unique structure provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C22H27N2O4P

Molecular Weight

414.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-naphthalen-1-yl-5-piperidin-1-yl-1,3-oxazole

InChI

InChI=1S/C22H27N2O4P/c1-3-26-29(25,27-4-2)21-22(24-15-8-5-9-16-24)28-20(23-21)19-14-10-12-17-11-6-7-13-18(17)19/h6-7,10-14H,3-5,8-9,15-16H2,1-2H3

InChI Key

ZWYDNBBNRRWODW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)N4CCCCC4)OCC

Origin of Product

United States

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